molecular formula C15H17N5OS B12496138 2-amino-6,6-dimethyl-9-(thiophen-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-amino-6,6-dimethyl-9-(thiophen-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B12496138
M. Wt: 315.4 g/mol
InChI Key: FAHOQKRUZUHDMY-UHFFFAOYSA-N
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Description

2-amino-6,6-dimethyl-9-(thiophen-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex heterocyclic compound that features a unique fusion of triazole and quinazoline rings with a thiophene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6,6-dimethyl-9-(thiophen-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step reactions starting from readily available precursors One common approach is the cyclization of appropriate intermediates under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-6,6-dimethyl-9-(thiophen-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole or quinazoline rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

2-amino-6,6-dimethyl-9-(thiophen-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-amino-6,6-dimethyl-9-(thiophen-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloquinazoline derivatives and thiophene-containing heterocycles. Examples include:

  • 2-amino-6,6-dimethyl-9-(furan-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
  • 2-amino-6,6-dimethyl-9-(pyridin-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Uniqueness

The uniqueness of 2-amino-6,6-dimethyl-9-(thiophen-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one lies in its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, enhances its electronic properties and potential interactions with biological targets.

Properties

Molecular Formula

C15H17N5OS

Molecular Weight

315.4 g/mol

IUPAC Name

2-amino-6,6-dimethyl-9-thiophen-3-yl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C15H17N5OS/c1-15(2)5-9-11(10(21)6-15)12(8-3-4-22-7-8)20-14(17-9)18-13(16)19-20/h3-4,7,12H,5-6H2,1-2H3,(H3,16,17,18,19)

InChI Key

FAHOQKRUZUHDMY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)N)N2)C4=CSC=C4)C(=O)C1)C

Origin of Product

United States

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